4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a thiazole ring.
Mechanism of Action
Target of Action
The primary targets of 4-cyano-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide are bacterial cells . This compound has been synthesized as a hybrid antimicrobial that combines thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
The compound interacts with its targets by penetrating bacterial cells . It is used in conjunction with a cell-penetrating peptide, octaarginine . The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells and creates pores in the bacterial cell membranes .
Biochemical Pathways
The compound affects the biochemical pathways of bacterial cells, leading to their death
Pharmacokinetics
The compound’s ability to penetrate bacterial cells suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the death of bacterial cells . The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide are largely determined by the thiazole ring in its structure . Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes and proteins have not been reported yet.
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base.
Coupling with the benzamide moiety: The final step involves the coupling of the sulfonamide-thiazole intermediate with a cyano-substituted benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated compounds, nucleophiles, and electrophiles under various conditions.
Major Products Formed
Scientific Research Applications
4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
4-cyano-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to its combination of a cyano group, a benzamide moiety, and a thiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-cyano-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S2/c18-11-12-1-3-13(4-2-12)16(22)20-14-5-7-15(8-6-14)26(23,24)21-17-19-9-10-25-17/h1-10H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAIISLJHHQDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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